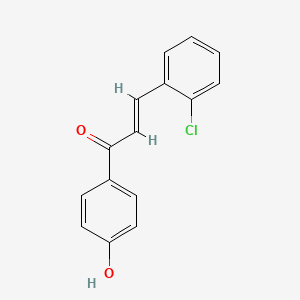

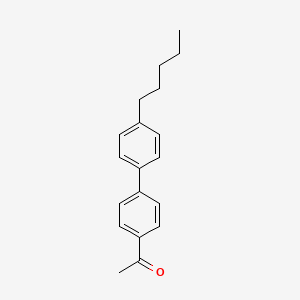

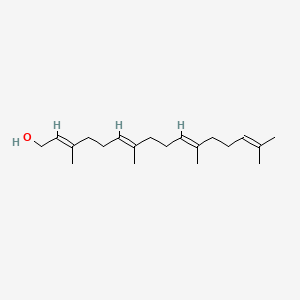

(2E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, commonly referred to as 2CP, is a small molecule compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 97-98°C. 2CP has been used extensively in organic synthesis and drug discovery as a reactant and intermediate. It is also used in various biochemical and physiological studies, such as enzyme inhibition and receptor binding. In

Applications De Recherche Scientifique

Anticancer Properties

Chalcones, including 2-Chloro-4’-hydroxychalcone, have been studied for their potential anticancer properties. Research suggests that certain chalcone derivatives can inhibit metastasis and tumor growth, which could make them valuable in the development of cancer treatments .

Anti-inflammatory Activity

Some chalcone compounds have demonstrated significant anti-inflammatory effects. For instance, derivatives like 5′-chloro-2′-hydroxy- 4′6′-dimethyl-3, 4, 5-trimethoxychalcone have shown potent anti-inflammatory activity with a high percentage of edema inhibition .

Antimicrobial Effects

Chalcones are known to possess antimicrobial activities. The structural design of chalcones, such as hydroxylation patterns, can enhance their capability to act against a range of microbial threats .

Antioxidant Activity

The presence of hydroxyl groups in chalcones is associated with antioxidant activity. This property is crucial for combating oxidative stress in biological systems .

Antiparasitic Properties

Chalcones have also been explored for their antiparasitic properties. Their unique chemical structure could be leveraged in the development of treatments against parasitic infections .

Pharmacological Applications

Chalcones have a moderate to potential ability to reduce blood sugar, which indicates their possible use in managing diabetes and related conditions .

Mécanisme D'action

Target of Action

2-Chloro-4’-hydroxychalcone, also known as 3-(2-chlorophenyl)-1-(4-hydroxyphenyl)-2-propen-1-one, is a type of chalcone, a class of compounds known for their diverse bioactivities Chalcones in general have been found to exhibit anti-inflammatory effects .

Mode of Action

For instance, some chalcones have been found to inhibit edema, a sign of inflammation, suggesting potential anti-inflammatory activity .

Biochemical Pathways

For example, a synthetic chalcone was found to increase glutathione (GSH) levels by enhancing its biosynthesis .

Pharmacokinetics

The introduction of a chlorine atom and the glucosyl moiety into the structure of chalcones may increase their bioavailability .

Result of Action

Chalcones in general have been found to exhibit a wide range of biological activities, including anti-inflammatory effects . For instance, a chalcone derivative exhibited potent anti-inflammatory activity with a 90% inhibition of edema .

Action Environment

It is known that the biological activity and bioavailability of chalcones can be modulated by structural modifications, such as the introduction of a chlorine atom or a glucose moiety .

Propriétés

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO2/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(17)9-6-12/h1-10,17H/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSKIPKSVPFFLB-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

CAS RN |

5424-02-2 |

Source

|

| Record name | MLS000737407 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1336058.png)

![2-(Furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1336074.png)

![4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene](/img/structure/B1336078.png)

![3-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B1336084.png)

![2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1336099.png)